Cas no 33588-64-6 (Ethyl indole-2-acetate)
Ethyl indole-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(1H-indol-2-yl)acetate
- 1H-Indole-2-acetic acid, ethyl ester
- Ethyl 1H-indol-2-ylacetate
- ETHYL INDOLE-2-ACETATE
- ethyl Indol-2-ylacetate
- indole-2-acetic acid ethyl ester
- Ethyl 2-indoleacetate
- Indol-2-ylacetic acid ethyl ester
- 2-(1H-indol-2-yl)acetic acid ethyl ester
- AC-26501
- Ethyl 2-(2-Indolyl)acetate
- DTXSID90455404
- CS-W005630
- SCHEMBL170083
- ethyl indoleacetate
- FT-0731858
- J-520540
- A821859
- SY025684
- MFCD08361732
- 33588-64-6
- Ethyl-2-indolylacetate
- (1H-Indol-2-yl)-acetic acid ethyl ester
- AKOS015898355
- ethyl 2-indole acetate
- TS-00354
- FODUBFGFNKKYPU-UHFFFAOYSA-N
- ethyl 2-(1H-indol-2-yl)ethanoate
- DB-023903
- Ethyl indole-2-acetate
-
- MDL: MFCD08361732
- Inchi: 1S/C12H13NO2/c1-2-15-12(14)8-10-7-9-5-3-4-6-11(9)13-10/h3-7,13H,2,8H2,1H3
- InChI Key: FODUBFGFNKKYPU-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1=CC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 203.09500
- Monoisotopic Mass: 203.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 42.1Ų
Experimental Properties
- Density: 1.187
- Melting Point: 28-31 ºC
- Boiling Point: 353.4°Cat760mmHg
- Flash Point: 167.5°C
- Refractive Index: 1.6
- PSA: 42.09000
- LogP: 2.27350
Ethyl indole-2-acetate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
Ethyl indole-2-acetate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl indole-2-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093497-5g |
Ethyl 2-(1H-indol-2-yl)acetate |
33588-64-6 | 95% | 5g |
£192.00 | 2022-03-01 | |
| Fluorochem | 093497-10g |
Ethyl 2-(1H-indol-2-yl)acetate |
33588-64-6 | 95% | 10g |
£348.00 | 2022-03-01 | |
| Fluorochem | 093497-25g |
Ethyl 2-(1H-indol-2-yl)acetate |
33588-64-6 | 95% | 25g |
£704.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E896843-5g |
Ethyl 2-(1H-indol-2-yl)acetate |
33588-64-6 | 97% | 5g |
1,287.90 | 2021-05-17 | |
| Matrix Scientific | 083538-1g |
Ethyl 1H-indol-2-ylacetate, 97% |
33588-64-6 | 97% | 1g |
$136.00 | 2023-09-09 | |
| Matrix Scientific | 083538-5g |
Ethyl 1H-indol-2-ylacetate, 97% |
33588-64-6 | 97% | 5g |
$408.00 | 2023-09-09 | |
| Matrix Scientific | 083538-10g |
Ethyl 1H-indol-2-ylacetate, 97% |
33588-64-6 | 97% | 10g |
$740.00 | 2023-09-09 | |
| Chemenu | CM147718-5g |
Ethyl 1H-indol-2-ylacetate |
33588-64-6 | 95% | 5g |
$228 | 2021-08-05 | |
| Chemenu | CM147718-10g |
Ethyl 1H-indol-2-ylacetate |
33588-64-6 | 95% | 10g |
$411 | 2021-08-05 | |
| Chemenu | CM147718-25g |
Ethyl 1H-indol-2-ylacetate |
33588-64-6 | 95% | 25g |
$862 | 2021-08-05 |
Ethyl indole-2-acetate Suppliers
Ethyl indole-2-acetate Related Literature
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Shao-Cong Zhan,Ren-Jie Fang,Jing Sun,Chao-Guo Yan Org. Biomol. Chem. 2021 19 6322
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Shao-Cong Zhan,Jing Sun,Ru-Zhang Liu,Chao-Guo Yan Org. Biomol. Chem. 2020 18 163
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3. Benzocarbapenems from indoles?1Steven Coulton,Thomas L. Gilchrist,Keith Graham J. Chem. Soc. Perkin Trans. 1 1998 1193
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4. Synthesis of the staurosporine aglyconeChristopher J. Moody,Kulsum F. Rahimtoola J. Chem. Soc. Chem. Commun. 1990 1667
Additional information on Ethyl indole-2-acetate
Comprehensive Guide to Ethyl indole-2-acetate (CAS No. 33588-64-6): Properties, Applications, and Industry Insights
Ethyl indole-2-acetate (CAS No. 33588-64-6) is a versatile organic compound widely recognized for its role in fragrance synthesis, pharmaceutical intermediates, and agrochemical research. This ester derivative of indole-2-acetic acid (IAA) combines the bioactive indole core with an ethyl ester group, enhancing its solubility and functional adaptability. With growing interest in sustainable chemistry and bio-based materials, Ethyl indole-2-acetate has gained attention for its potential in green synthesis and plant growth regulation.
The molecular structure of Ethyl indole-2-acetate features a heterocyclic indole ring linked to an ethyl acetate moiety, contributing to its unique physicochemical properties. Its CAS No. 33588-64-6 serves as a critical identifier in regulatory documentation and commercial databases. Researchers frequently search for "Ethyl indole-2-acetate solubility" or "33588-64-6 synthesis method," reflecting demand for technical data. The compound’s melting point (98-102°C) and molecular weight (217.24 g/mol) make it suitable for precision applications in controlled-release formulations.
In the fragrance industry, Ethyl indole-2-acetate is prized for its floral-jasminic odor profile, often replacing natural extracts in perfumery. Sustainability-driven brands now explore its use in "eco-friendly fragrance alternatives," aligning with trends toward clean-label cosmetics. Analytical techniques like GC-MS and HPLC are essential for quality control, addressing common queries such as "how to analyze Ethyl indole-2-acetate purity."
Pharmaceutical applications leverage Ethyl indole-2-acetate as a precursor for tryptophan derivatives and serotonin modulators. Recent studies investigate its role in "neuroprotective compound development," a hotspot in neurodegenerative disease research. The compound’s ester group allows targeted hydrolysis, enabling controlled drug release—a feature highlighted in searches for "33588-64-6 drug delivery systems."
Agrochemical innovations utilize Ethyl indole-2-acetate as a plant growth regulator, particularly in "stress-resistant crop development." Its structural similarity to auxins supports research into "sustainable agriculture" solutions, responding to global food security challenges. Regulatory compliance remains a key focus, with "CAS 33588-64-6 safety data" being a top search term among industrial users.
From a synthetic chemistry perspective, optimizing Ethyl indole-2-acetate production involves Fischer esterification or enzymatic catalysis, with recent advances in "microwave-assisted synthesis" reducing energy consumption. Patent analyses reveal growing IP activity around "indole-2-acetate derivatives," particularly in biodegradable polymer applications.
Market trends indicate rising demand for CAS No. 33588-64-6 in Asia-Pacific regions, driven by expanding flavor & fragrance sectors. Quality standards such as ≥98% purity dominate procurement specifications, while "Ethyl indole-2-acetate suppliers" ranks high in B2B search queries. Storage recommendations emphasize protection from light and moisture to preserve stability.
Future research directions may explore Ethyl indole-2-acetate’s potential in biocatalysis and carbon capture technologies, intersecting with climate change mitigation efforts. As analytical methods evolve, techniques like LC-NMR could provide deeper insights into its metabolic pathways, addressing unanswered questions in "33588-64-6 environmental impact" assessments.
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